molecular formula C13H8Cl2FNO B5613497 N-(2,6-dichlorophenyl)-4-fluorobenzamide

N-(2,6-dichlorophenyl)-4-fluorobenzamide

Cat. No.: B5613497
M. Wt: 284.11 g/mol
InChI Key: BHRPGZNLQLPUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C13H8Cl2FNO and its molecular weight is 284.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.9966974 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Studies

The crystal structure of compounds similar to N-(2,6-dichlorophenyl)-4-fluorobenzamide, such as N-(arylsulfonyl)-4-fluorobenzamides, has been studied. These studies reveal details about the molecular conformation and the inclination of aromatic rings in these compounds, which are critical for understanding their chemical behavior and potential applications in various fields, including materials science and drug design (Suchetan et al., 2016).

Synthesis and Antimicrobial Applications

This compound derivatives have been synthesized using various methods, including microwave-induced techniques. These derivatives have shown promising antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom in these compounds plays a crucial role in enhancing their antimicrobial properties (Desai et al., 2013).

Spectroscopy and Chemical Analysis

The use of spectroscopic techniques, like NMR, has been employed to investigate the properties of fluorobenzamide derivatives, including those similar to this compound. These studies are important for understanding the electronic and molecular structure of these compounds, which is essential for their application in chemical research and development (Holǐk et al., 1982).

Medicinal Chemistry and Drug Synthesis

Derivatives of this compound have been synthesized and evaluated for their potential in medicinal applications. The development of these compounds involves optimizing synthesis methods to create more efficient and scalable production processes, which is crucial for the potential therapeutic use of these compounds (Yoshida et al., 2014).

Imaging and Diagnostic Applications

Some fluorobenzamide derivatives have been developed as potential ligands for Positron Emission Tomography (PET) imaging. These compounds, including fluorobenzamide-based derivatives, demonstrate high affinity to specific receptors, suggesting their use in diagnostic imaging for conditions like cancer and neurological disorders (Shiue et al., 1997).

Crystal Structure and Mechanical Properties

The crystal structure and mechanical properties of N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs, which are structurally similar to this compound, have been investigated. Understanding these properties is crucial for applications in materials science, where mechanical stability and crystal behavior are important (Bhandary et al., 2018).

Biochemical Analysis

Biochemical Properties

N-(2,6-dichlorophenyl)-4-fluorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with CYP3A4 can lead to inhibition or modulation of the enzyme’s activity, affecting the metabolic pathways in which it is involved.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, the compound’s interaction with CYP3A4 involves binding to the enzyme’s active site, resulting in inhibition of its metabolic activity . This binding interaction can lead to changes in the expression of genes regulated by CYP3A4, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with CYP3A4 is particularly noteworthy, as it can influence the metabolism of other compounds processed by this enzyme . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-10-2-1-3-11(15)12(10)17-13(18)8-4-6-9(16)7-5-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRPGZNLQLPUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.